Broflanilide
Overview
Description
Broflanilide is a complex, polycyclic, organohalogen insecticide . It provides a novel mode of action and is highly effective against various pests, including Lepidopteran, Coleopteran, and Thysanopteran pests .
Synthesis Analysis
The meta-diamide structure of Broflanilide was generated via drastic structural modification of a lead compound, flubendiamide . The subsequent structural optimization of meta-diamides on each of its three benzene rings led to the discovery of Broflanilide .Molecular Structure Analysis
Broflanilide has a unique chemical structure characterized as a meta-diamide . This structure was generated via drastic structural modification of a lead compound, flubendiamide, and the subsequent structural optimization of meta-diamides on each of its three benzene rings .Chemical Reactions Analysis
Broflanilide has been evaluated in laboratory conditions for its effects on insects . Mosquitoes were exposed to Broflanilide in bottle bioassays to determine lethal concentrations . The study found that higher Broflanilide concentrations are more effective and that this effect was strongest immediately after spraying .Physical And Chemical Properties Analysis
Broflanilide has been analyzed for residues in water, soil, and rice samples from a paddy field in Jiangxi Province, China . The quick, easy, cheap, effective, rugged, and safe (QuEChERS) method was optimized for the extraction and purification of Broflanilide residues .Scientific Research Applications
Toxicity and Bioconcentration Studies
- Acute Toxicity and Bioconcentration in Zebrafish : Broflanilide has been studied for its toxicological effects on zebrafish. It demonstrates low acute toxicity but could induce chronic toxicity affecting metabolism (Jia et al., 2020).
Insecticidal Applications
Lethal and Sublethal Effects on Insects : The substance is used as an insecticide, particularly effective against the common cutworm, Spodoptera litura, a pest in agricultural crops. It significantly reduces survival rates in various developmental stages of this pest (Shen et al., 2021).
Mode of Action in Insecticides : Broflanilide's mode of action as a noncompetitive antagonist of the γ-aminobutyric acid (GABA) receptor is explored. Its unique mechanism makes it effective against pests resistant to other insecticides (Nakao & Banba, 2016).
Resistance Management
- Baseline Susceptibility in Pest Species : The effectiveness of broflanilide against various lepidopteran pests and its potential in resistance management strategies are explored. It shows no known cross-resistance with existing insecticides (Wang et al., 2022).
Interaction Mechanisms and Antagonists
- Interaction Mechanism in Insect GABA Receptors : In-depth analysis of how broflanilide interacts with insect GABA receptors. This research is vital in developing efficient antagonists for GABA-targeting insecticides (Gao et al., 2020).
Discovery and Chemical Structure
- Discovery and Chemical Structure of Broflanilide : The discovery process and structural optimization of broflanilide as an effective agent against various pests are described. Its categorization as a Group 30 insecticide by the IRAC highlights its novel action mode (Katsuta et al., 2019).
Application in Malaria Vector Control
- Efficacy in Malaria Vector Control : Broflanilide's efficacy as an indoor residual spraying (IRS) insecticide against pyrethroid-resistant malaria vectors is significant. It demonstrates potential as a crucial addition to the arsenal of IRS products for malaria control (Snetselaar et al., 2021).
Pesticide Residue Analysis
- Residue Analysis Method in Agricultural Produce : An optimized residue analysis method for broflanilide and its metabolites in various crops using the QuEChERS method and LC-MS/MS. This study highlights the need for efficient detection methods due to broflanilide's increasing use as a pesticide (Noh et al., 2020).
Monitoring Susceptibility and Cross-Resistance
- Monitoring Susceptibility to Broflanilide : Research includes developing testing procedures and identifying suitable concentrations for monitoring susceptibility in vector populations, particularly in relation to insecticide resistance (Govoetchan et al., 2022).
Sub-Chronic Toxicity Studies
- Sub-Chronic Toxicity in Zebrafish : The sub-chronic toxicity of broflanilide on the nervous system of zebrafish, particularly its effects on brain cell apoptosis and behavior, is explored. This study aids in understanding the environmental risks of broflanilide (Wang et al., 2022).
Environmental Behaviors in Agricultural Soils
- Adsorption-Desorption and Leaching in Soils : The study investigates broflanilide's environmental behavior in soils, including adsorption-desorption and leaching, crucial for assessing its environmental impact (Xie et al., 2020).
Application in Agricultural Pest Control
- Efficacy in Pest Control : The efficacy of broflanilide for indoor residual spraying against pyrethroid-resistant malaria vectors is demonstrated. This underscores its potential in improving malaria vector control (Ngufor et al., 2020).
Residue Determination in Soils
- Residue Determination in Soils : An analytical method for simultaneous determination of broflanilide and its metabolites in different types of soils, highlighting the need for precise residue analysis in various environmental matrices (An et al., 2018).
Toxicity Variation Among Thrips Species
- Toxicity Variation in Thrips Species : The study examines the variation in broflanilide's toxicity among different thrips pest species and developmental stages, significant for targeted pest control strategies (Chen et al., 2022).
Dissipation Dynamics in Agricultural Environments
- Dissipation Dynamics in Rice and Environmental Samples : This research provides a method for analyzing broflanilide residues in agricultural environments, essential for understanding its persistence and impact (Xie et al., 2020).
Protection of Potatoes from Wireworms
- Protection of Potatoes from Wireworms : Evaluates broflanilide as a novel meta-diamide insecticide for protecting potatoes from wireworms, highlighting its potential as a safer and effective alternative to existing treatments (van Herk et al., 2022).
Safety And Hazards
Broflanilide is labeled with the signal word “Warning” and has hazard statements H316, H400, and H410 . These indicate that it causes mild skin irritation and is very toxic to aquatic life with long-lasting effects . Users are advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Future Directions
properties
IUPAC Name |
3-[benzoyl(methyl)amino]-N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14BrF11N2O2/c1-39(21(41)12-6-3-2-4-7-12)17-9-5-8-14(18(17)27)20(40)38-19-15(23(29,30)31)10-13(11-16(19)26)22(28,24(32,33)34)25(35,36)37/h2-11H,1H3,(H,38,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLZKWPYTWEWHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1F)C(=O)NC2=C(C=C(C=C2Br)C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14BrF11N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894815 | |
Record name | Broflanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50894815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Broflanilide | |
CAS RN |
1207727-04-5 | |
Record name | Broflanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207727045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Broflanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50894815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[benzoyl(methyl)amino]-N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROFLANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M24RC688M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.